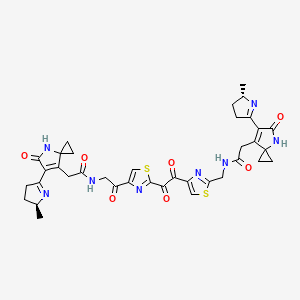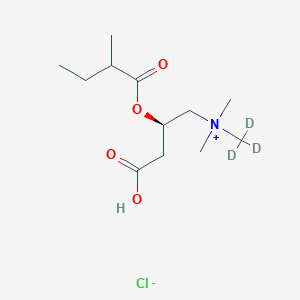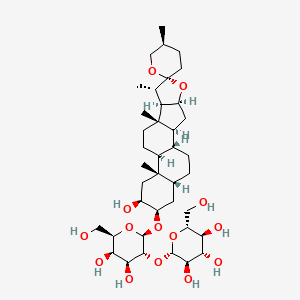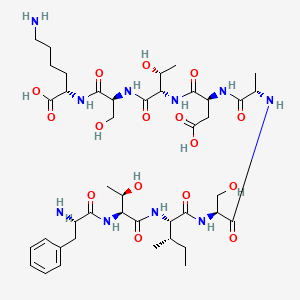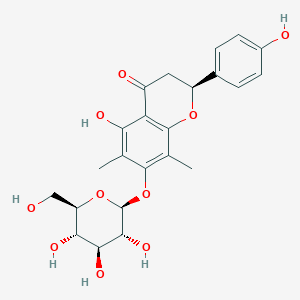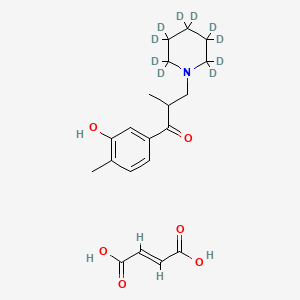
3-Hydroxy Tolperisone-d10 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Tolperisone-d10 (maleate) is a deuterium-labeled derivative of 3-Hydroxy Tolperisone maleate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C20H17D10NO6 and a molecular weight of 387.49 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves standard techniques used in the synthesis of deuterium-labeled compounds, such as catalytic exchange reactions and the use of deuterated solvents .
化学反応の分析
Types of Reactions
3-Hydroxy Tolperisone-d10 (maleate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
科学的研究の応用
3-Hydroxy Tolperisone-d10 (maleate) is used extensively in scientific research, particularly in the following areas:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of tolperisone derivatives.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes .
作用機序
The mechanism of action of 3-Hydroxy Tolperisone-d10 (maleate) is similar to that of tolperisone. It acts as a centrally acting muscle relaxant by blocking sodium and calcium channels. This inhibition reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
類似化合物との比較
Similar Compounds
Tolperisone: The parent compound, used as a muscle relaxant.
Eperisone: Another muscle relaxant with a similar mechanism of action.
Methocarbamol: A muscle relaxant with a different chemical structure but similar therapeutic effects
Uniqueness
3-Hydroxy Tolperisone-d10 (maleate) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. The deuterium atoms provide distinct signals that help in the detailed analysis of metabolic pathways and molecular interactions .
特性
分子式 |
C20H27NO6 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,4D2,5D2,8D2,9D2; |
InChIキー |
LBIPWJFYYZEVQC-UTVKXZGFSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC(=C(C=C2)C)O)([2H])[2H])([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



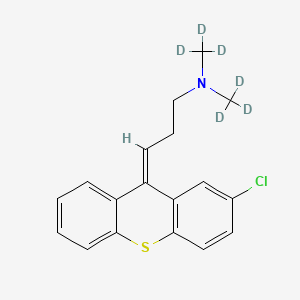
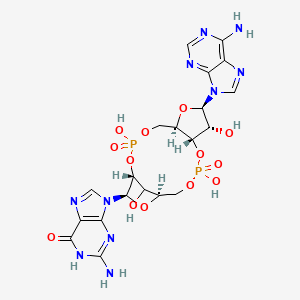
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
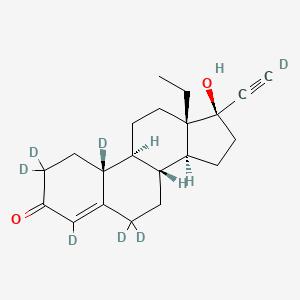
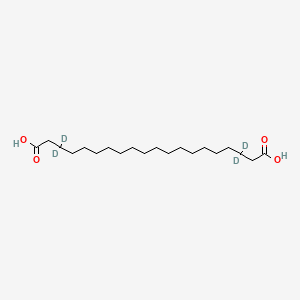
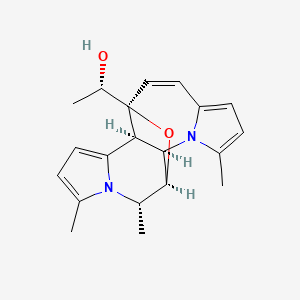
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
